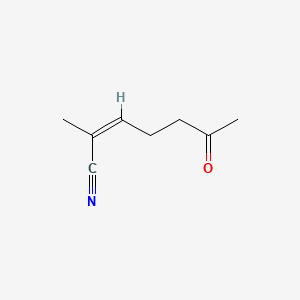![molecular formula C9H12O2 B13805506 Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid CAS No. 88211-22-7](/img/structure/B13805506.png)
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid (7CI,9CI) is a bicyclic compound characterized by its unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products. The bicyclo[3.2.1]octane ring system is a common structural motif in many sesquiterpenes and diterpenes, making it a significant compound in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid can be achieved through several methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method utilizes samarium diiodide as a key reagent for the cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methodologies as described above. The use of commercially available monoterpenes like carvone as starting materials is common, and the process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[3.3.1]nonane: Known for its use in anticancer research and asymmetric catalysis.
8-Azabicyclo[3.2.1]octane: Central to the family of tropane alkaloids, which display a wide array of biological activities.
Helminthosporol analogs: These compounds have a similar bicyclic framework and are used in plant growth studies.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
88211-22-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[3.2.1]oct-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,6-8H,3-5H2,(H,10,11) |
InChI Key |
MQFISUOMMHQFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


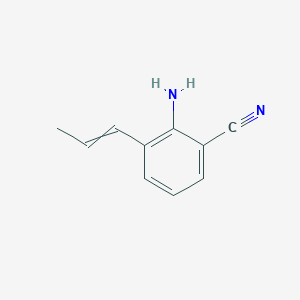

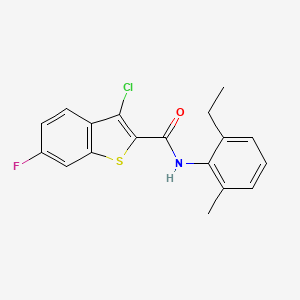
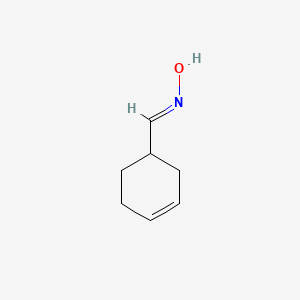
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
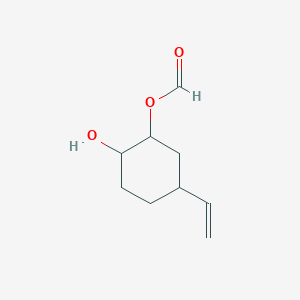
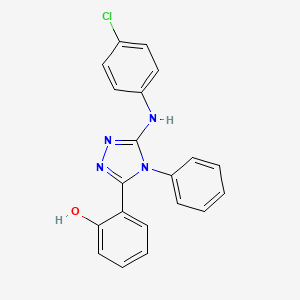
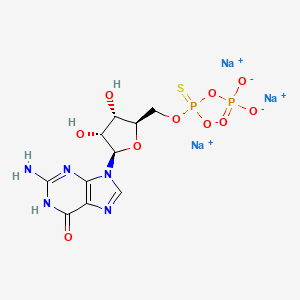

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
